
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring with a thione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Functional Group Substitution: The ethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may facilitate binding to hydrophobic pockets within biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
Eigenschaften
CAS-Nummer |
61539-13-7 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13-12(9(2)15-14(19)16-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,19) |
InChI-Schlüssel |
LPHOZTUJOKBHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=S)NC(=C1C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


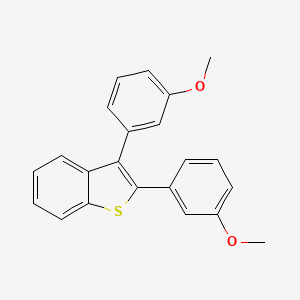
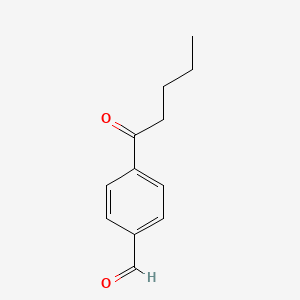



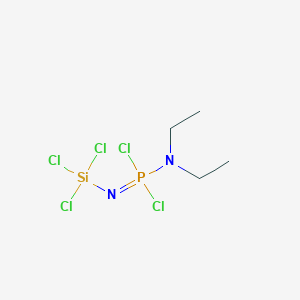
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
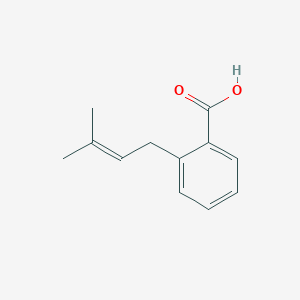
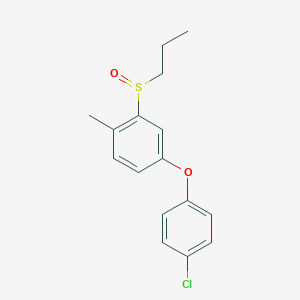

![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
